molecular formula C7H7N3O2 B062535 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one CAS No. 175348-11-5

3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one

Cat. No. B062535
M. Wt: 165.15 g/mol
InChI Key: HXSPIJYUDJDXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one, also known as EIPL-1, is a novel compound that has gained attention in the scientific community due to its potential application in various fields, including medicine, agriculture, and industry.

Mechanism Of Action

The mechanism of action of 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one is not fully understood. However, it is believed to act through the inhibition of specific enzymes, such as thymidylate synthase and dihydrofolate reductase, which are essential for the growth and replication of cancer cells and weeds.

Biochemical And Physiological Effects

Studies have shown that 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one has both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of specific enzymes, as mentioned earlier. Physiologically, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to cause growth inhibition and chlorosis in weeds.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one. One direction is the further investigation of its potential as an anticancer agent, particularly in vivo studies. Another direction is the investigation of its potential as a herbicide, including its effects on non-target organisms and the environment. Additionally, the study of its potential as an additive for improving the properties of polymers could lead to new materials with improved performance. Finally, the development of new synthesis methods and modifications to the compound could lead to improved efficiency and reduced toxicity.
Conclusion:
In conclusion, 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one is a novel compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.

Synthesis Methods

The synthesis of 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one involves the reaction of 5-aminouracil and ethyl glyoxylate in the presence of a catalyst, such as triethylamine. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound. The yield of the synthesis method is reported to be high, and the purity of the compound can be achieved through recrystallization.

Scientific Research Applications

3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one has shown promising results in various scientific research applications. In the field of medicine, it has been studied as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In agriculture, it has been studied as a potential herbicide, as it has been found to inhibit the growth of weeds. In industry, it has been studied as a potential additive for improving the properties of polymers.

properties

CAS RN

175348-11-5

Product Name

3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

3-ethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3O2/c1-2-4-5-6(11)8-3-9-7(5)12-10-4/h3H,2H2,1H3,(H,8,9,11)

InChI Key

HXSPIJYUDJDXEC-UHFFFAOYSA-N

Isomeric SMILES

CCC1=C2C(=NC=NC2=O)ON1

SMILES

CCC1=NOC2=C1C(=O)NC=N2

Canonical SMILES

CCC1=C2C(=NC=NC2=O)ON1

synonyms

Isoxazolo[5,4-d]pyrimidin-4(5H)-one, 3-ethyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.